molecular formula C8H11BrN2 B2785585 3-Bromo-N1,N1-dimethylbenzene-1,2-diamine CAS No. 1369882-72-3

3-Bromo-N1,N1-dimethylbenzene-1,2-diamine

Cat. No.: B2785585
CAS No.: 1369882-72-3
M. Wt: 215.094
InChI Key: UIIJEKUOYNZBMP-UHFFFAOYSA-N
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Description

3-Bromo-N1,N1-dimethylbenzene-1,2-diamine is a brominated aromatic diamine of high interest in organic synthesis and materials science. This compound features both bromine and dimethylamino substituents on a benzene ring, making it a versatile building block for constructing more complex molecular architectures. Its structure is closely related to other documented brominated benzene-diamines, such as 3-Bromo-N1-isopropylbenzene-1,2-diamine, which share similar reactivity and applications . In scientific research, this compound primarily functions as a key intermediate. In medicinal chemistry , the structural motif of a diamine-substituted benzene ring with a halogen is valuable for the exploration of novel pharmacologically active compounds. Similar structures have been investigated as potential intermediates for inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) . In material science , diamines are fundamental monomers for synthesizing high-performance polymers. Incorporating a bromine atom provides a site for further functionalization via cross-coupling reactions, enabling the tuning of polymer properties. Related diamine compounds have been successfully integrated into electrochromic poly(ether sulfone)s, which exhibit multiple coloring stages and high stability, suggesting potential applications for this compound in the development of advanced electrochromic materials . The mechanism of action for this compound is rooted in its functional groups. The bromine atom is susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for carbon-carbon bond formation. The amine groups can participate in condensation reactions, such as with dicarboxylic acids or dianhydrides, to form polyamides or polyimides, or they can be further alkylated. The electron-donating nature of the dimethylamino group can also influence the electronic properties of the benzene ring, which is a critical factor in the design of electroactive materials for optoelectronics . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Proper handling procedures in a controlled laboratory setting are essential .

Properties

IUPAC Name

3-bromo-1-N,1-N-dimethylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)7-5-3-4-6(9)8(7)10/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIJEKUOYNZBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369882-72-3
Record name 3-bromo-N1,N1-dimethylbenzene-1,2-diamine
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Synthetic Methodologies for 3 Bromo N1,n1 Dimethylbenzene 1,2 Diamine

Direct Bromination Strategies and Regioselectivity Considerations

Direct bromination of an aromatic ring is a fundamental electrophilic aromatic substitution reaction. The success of this strategy for synthesizing 3-Bromo-N1,N1-dimethylbenzene-1,2-diamine is highly dependent on the directing effects of the substituents on the benzene (B151609) ring.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic bromination typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. Alternatively, milder brominating agents like N-Bromosuccinimide (NBS) can be employed, often in the presence of a proton source. The reaction proceeds through the formation of a highly electrophilic bromine species that attacks the electron-rich aromatic ring.

For the synthesis of this compound, the starting material would be N1,N1-dimethylbenzene-1,2-diamine. The choice of brominating agent and reaction conditions would be crucial to control the regioselectivity and prevent over-bromination.

Influence of Amino and Dimethylamino Groups on Bromination Position

The regiochemical outcome of the bromination of N1,N1-dimethylbenzene-1,2-diamine is dictated by the directing effects of the amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups. Both are powerful activating, ortho-, para-directing groups due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance.

The dimethylamino group is generally a stronger activating group than the primary amino group. In N1,N1-dimethylbenzene-1,2-diamine, the positions ortho and para to the amino and dimethylamino groups are activated towards electrophilic attack. Specifically, the positions of interest are C3, C4, C5, and C6. The position para to the stronger activating dimethylamino group (C4) and the position ortho to the amino group and meta to the dimethylamino group (C3) are the most likely sites for bromination. The steric hindrance from the dimethylamino group might slightly disfavor substitution at the C6 position. Therefore, a mixture of 3-bromo and 4-bromo isomers would be expected, with the precise ratio depending on the specific reaction conditions.

Alkylation-Based Synthetic Routes

An alternative approach to the synthesis of this compound involves the introduction of the dimethylamino group after the bromination of a simpler precursor.

N-Alkylation of Brominated Benzene-1,2-diamines

This strategy commences with the readily available 3-Bromobenzene-1,2-diamine. sigmaaldrich.compharmaffiliates.comchemspider.comnih.gov The target compound can then be synthesized through the selective N-alkylation of the amino groups. This can be achieved using an appropriate methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base to neutralize the acid generated during the reaction.

Controlling the degree of methylation is a key challenge in this approach. To achieve selective N,N-dimethylation of one amino group while leaving the other as a primary amine, protective group chemistry might be necessary. For instance, one of the amino groups could be selectively protected, followed by exhaustive methylation of the other, and subsequent deprotection.

Sequential Functionalization Approaches

A more controlled synthesis could involve a sequential functionalization approach. This might begin with a molecule like 2-bromo-6-nitroaniline. The nitro group can be reduced to an amino group, followed by the introduction of the two methyl groups onto the other nitrogen atom. This method allows for a more precise construction of the target molecule, avoiding issues with regioselectivity during bromination and over-alkylation.

Multi-Step Synthesis from Precursor Molecules

Complex organic molecules are often best prepared through multi-step synthetic sequences. For this compound, a plausible multi-step synthesis could start from a simple, commercially available substituted benzene derivative.

One such pathway could involve the initial synthesis of a suitably protected diamine, followed by bromination and then methylation. For example, a patent describes a method for the synthesis of 4-bromo-o-phenylenediamine which involves the acetylation of o-phenylenediamine (B120857) to protect the amino groups, followed by bromination and subsequent hydrolysis to remove the acetyl groups. google.com A similar strategy could be adapted for the synthesis of the 3-bromo isomer. Subsequent selective N-methylation would then yield the final product.

Reduction of Nitro-Containing Bromo-Aromatics

The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of aromatic diamines. In the context of preparing this compound, this step would be the final transformation of a precursor such as 3-bromo-N,N-dimethyl-2-nitroaniline. The presence of other functional groups, namely the bromo and dimethylamino substituents, necessitates the use of a chemoselective reducing agent that will not affect these groups.

A variety of reducing agents are effective for the reduction of aromatic nitro groups. rsc.orgwikipedia.org Common methods include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically employs a transition metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reductant. rsc.org This is often a clean and efficient method. For the reduction of a polysubstituted nitroarene, the choice of catalyst and reaction conditions is critical to avoid dehalogenation (removal of the bromine atom).

Chemical Reduction: A wide array of chemical reagents can be used for the reduction of nitroarenes. A classic and reliable method is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). rsc.org Stannous chloride (SnCl₂) in a suitable solvent is another effective reagent. These methods are generally tolerant of a variety of functional groups. For instance, the reduction of nitroaromatics can be achieved with high yields using sodium borohydride (B1222165) in the presence of a nickel catalyst. jsynthchem.com

The choice of reducing agent can be summarized in the following table:

Reducing Agent/SystemTypical ConditionsAdvantagesPotential Considerations
H₂/Pd/CH₂ gas (1 atm or higher), solvent (e.g., ethanol (B145695), ethyl acetate)High efficiency, clean byproducts (H₂O)Potential for dehalogenation
Fe/HClReflux in aqueous HClCost-effective, robustRequires acidic conditions, work-up can be tedious
SnCl₂·2H₂OSolvent (e.g., ethanol, ethyl acetate), often at elevated temperaturesGood chemoselectivityStoichiometric amounts of tin salts are produced
NaBH₄/Ni(PPh₃)₄Room temperature, ethanolMild conditions, high yieldsRequires a catalyst

Catalytic Approaches in the Synthesis of this compound Analogues

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. In the synthesis of analogues of this compound, catalytic methods are particularly important for the formation of the carbon-nitrogen bonds.

Transition Metal-Catalyzed C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. nih.govingentaconnect.com These reactions typically involve the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium or copper catalyst and a suitable ligand and base.

For the synthesis of analogues of this compound, one could envision a strategy where a suitably substituted di-haloarene is coupled with dimethylamine (B145610) and another nitrogen source. For instance, a di-bromo nitrobenzene (B124822) could be selectively aminated with dimethylamine at one position, followed by the introduction of the second amino group.

Recent advances have focused on the development of more efficient and versatile catalyst systems. For example, copper-catalyzed amination of aryl bromides has been achieved at room temperature using ligands designed with the aid of density functional theory (DFT) calculations. organic-chemistry.orgnih.govacs.orgresearchgate.net These systems offer an alternative to the more commonly used palladium catalysts.

The general scheme for a transition metal-catalyzed amination is as follows:

Ar-X + HNR₂ → Ar-NR₂ + HX

Where:

Ar-X is the aryl halide (e.g., a bromo-substituted benzene ring)

HNR₂ is the amine (e.g., dimethylamine)

The reaction is catalyzed by a transition metal complex (e.g., of Pd or Cu)

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and is often determined through careful optimization studies.

Emerging Green Chemistry Methodologies

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce the environmental impact of chemical processes. eijppr.comrsc.orgresearchgate.netrjptonline.orgbohrium.com In the context of synthesizing substituted diamines, several green approaches are being explored.

One area of focus is the use of more environmentally benign solvents, such as water or ionic liquids. For example, the reduction of aromatic nitro groups has been efficiently carried out in water using a palladium on carbon catalyst in the presence of a surfactant to form nanomicelles where the reaction occurs. chemistryviews.org This approach minimizes the use of volatile organic solvents.

Another green strategy is the use of catalytic methods that proceed with high atom economy, meaning that a large proportion of the atoms from the reactants are incorporated into the final product. The transition metal-catalyzed C-N bond formation reactions discussed in the previous section are examples of atom-economical processes.

Furthermore, the development of catalysts from abundant and non-toxic metals is a key goal of green chemistry. While palladium is a highly effective catalyst, it is also a precious metal. Research into the use of more earth-abundant metals like copper and iron for C-N cross-coupling reactions is an active area of investigation. organic-chemistry.orgnih.govacs.orgresearchgate.net

The use of microwave irradiation as an energy source can also be considered a green chemistry approach, as it can often lead to significantly shorter reaction times and increased yields compared to conventional heating. rjptonline.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimization of Bromination: The regioselective bromination of 2-nitroaniline (B44862) is a critical step. Factors to consider for optimization include:

Brominating agent: Different brominating agents (e.g., Br₂, N-bromosuccinimide) can exhibit different selectivities.

Catalyst: The use of a catalyst, such as a Lewis acid or a transition metal salt, can influence the position of bromination.

Solvent: The polarity of the solvent can affect the reactivity and selectivity of the reaction.

Temperature: Controlling the reaction temperature is crucial to prevent over-bromination and other side reactions.

Optimization of N,N-dimethylation: The conversion of 3-bromo-2-nitroaniline (B1288878) to 3-bromo-N,N-dimethyl-2-nitroaniline needs to be efficient. Optimization parameters include:

Methylating agent: The choice of methylating agent and its stoichiometry will impact the degree of methylation.

Base: The strength and amount of base used can influence the reaction rate and prevent side reactions.

Temperature and reaction time: These parameters need to be controlled to ensure complete dimethylation without decomposition of the starting material or product.

Optimization of Nitro Reduction: The final reduction step must be selective for the nitro group. Optimization involves:

Reducing agent: Selecting a reducing agent that is effective for the nitro group but does not cause dehalogenation or other unwanted reactions.

Catalyst loading (for catalytic hydrogenation): The amount of catalyst can affect the reaction rate and selectivity.

Solvent and additives: The choice of solvent and the presence of any additives can influence the course of the reduction.

Temperature and pressure (for catalytic hydrogenation): These conditions must be carefully controlled to achieve the desired transformation.

Reactivity and Mechanistic Studies of 3 Bromo N1,n1 Dimethylbenzene 1,2 Diamine

Nucleophilic Reactivity of Amino and Dimethylamino Functions

The presence of both a primary amino (-NH₂) and a tertiary dimethylamino (-N(CH₃)₂) group imparts significant nucleophilic character to 3-Bromo-N1,N1-dimethylbenzene-1,2-diamine. The lone pair of electrons on the nitrogen atoms can readily attack electrophilic centers, initiating a variety of organic transformations.

Amine Group Participation in Condensation Reactions

A hallmark reaction of 1,2-diamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. In the case of this compound, the two adjacent amino groups can react with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583), to yield substituted bromoquinoxalines. This reaction typically proceeds through a two-step mechanism involving the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic quinoxaline (B1680401).

The reaction is generally acid-catalyzed and can be carried out under various conditions. While specific studies on this compound are not extensively documented, the synthesis of the closely related 6-Amino-5-bromoquinoxaline from 4-nitrobenzene-1,2-diamine involves a cyclization step that underscores the feasibility of this transformation. researchgate.net The synthesis of quinoxaline derivatives is a well-established method, often proceeding with good to excellent yields under mild conditions. wikipedia.orgreddit.comias.ac.in

Table 1: Representative Condensation Reactions of 1,2-Diamines

1,2-Diamine ReactantDicarbonyl CompoundProductCatalyst/ConditionsReference
o-Phenylenediamine (B120857)Benzil2,3-DiphenylquinoxalineAcetic Acid, RefluxGeneral Knowledge
4-Nitrobenzene-1,2-diamineGlyoxal6-NitroquinoxalineNot specified researchgate.net
Substituted o-phenylenediaminesVarious 1,2-diketonesSubstituted quinoxalinesAlumina-supported heteropolyoxometalates, Toluene, Room Temp reddit.com

Role as a Nucleophile in Organic Transformations

Beyond condensation reactions, the amino groups of this compound can act as nucleophiles in a range of other organic transformations. These include acylation reactions with acyl chlorides or anhydrides to form amides, and alkylation reactions with alkyl halides. The primary amine is generally more reactive than the sterically hindered tertiary dimethylamino group in these transformations.

The nucleophilicity of these groups is fundamental to the compound's utility as a building block in the synthesis of more complex molecules. The lone pair on the nitrogen atoms can also be involved in the formation of coordination complexes with metal ions.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is substituted with three groups: a bromo group, an amino group, and a dimethylamino group. These substituents exert significant influence on the regioselectivity of electrophilic aromatic substitution reactions.

Directing Effects of Substituents on Electrophilic Attack

The directing effects of the substituents are a consequence of both inductive and resonance effects. latech.eduyoutube.comwikipedia.orgcognitoedu.orglibretexts.orgsavemyexams.com

Amino (-NH₂) and Dimethylamino (-N(CH₃)₂) Groups: Both are powerful activating groups and are ortho, para-directors. cognitoedu.org This is due to the ability of the nitrogen lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. The dimethylamino group is generally a stronger activator than the primary amino group due to the electron-donating inductive effect of the two methyl groups. nih.gov

Bromo (-Br) Group: The bromo group is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because the lone pairs on the bromine atom can participate in resonance, stabilizing the arenium ion intermediate for ortho and para attack. latech.edulibretexts.org

In this compound, the powerful activating and ortho, para-directing effects of the amino and dimethylamino groups will dominate over the weaker deactivating but also ortho, para-directing bromo group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino and dimethylamino groups. Given the substitution pattern, the most likely positions for electrophilic attack are C4 and C6.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting Effect
-NH₂Activatingortho, para
-N(CH₃)₂Strongly Activatingortho, para
-BrDeactivatingortho, para

Halogen-Directed Functionalization

The bromine atom on the aromatic ring can direct functionalization through reactions such as the "halogen dance". wikipedia.orgias.ac.inwhiterose.ac.ukclockss.orgrsc.org This is a base-catalyzed intramolecular migration of a halogen atom to an adjacent deprotonated carbon atom on an aromatic ring. While this reaction is more commonly observed in heteroaromatic systems, it can occur in substituted bromoanilines under strong basic conditions, potentially leading to isomeric products. This provides a synthetic route to functionalize positions that are not directly accessible through electrophilic substitution.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comrsc.orgnih.gov It is a versatile method for forming biaryl linkages.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new substituted alkene. frontiersin.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgchemspider.comresearchgate.net

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. sci-hub.sebeilstein-journals.orgresearchgate.netorganic-chemistry.orgresearchgate.net

The presence of the unprotected amino groups in this compound can sometimes complicate these reactions, but modern catalyst systems have been developed that are tolerant of a wide range of functional groups.

Table 3: Overview of Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraBoronic Acid/EsterC-C (Aryl-Aryl)Pd(0) or Pd(II) with phosphine (B1218219) ligands
HeckAlkeneC-C (Aryl-Vinyl)Pd(0) or Pd(II) with phosphine ligands
Buchwald-HartwigAmineC-NPd(0) or Pd(II) with specialized phosphine ligands
SonogashiraTerminal AlkyneC-C (Aryl-Alkynyl)Pd(0) with a copper(I) co-catalyst

Palladium-Catalyzed C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org The bromine atom on the aromatic ring of this compound serves as a versatile handle for these reactions, enabling the introduction of a wide variety of carbon-based substituents. The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org For this compound, a Suzuki-Miyaura coupling could be employed to introduce various aryl, heteroaryl, or vinyl groups. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. cdnsciencepub.com

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction would allow for the introduction of a vinyl group at the position of the bromine atom on the this compound core.

Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne as the coupling partner, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgresearchgate.net This method would enable the synthesis of arylalkynes from this compound.

Table 1: Representative Palladium-Catalyzed C-C Coupling Reactions with Aryl Bromides
Coupling ReactionCoupling PartnerTypical CatalystTypical BaseProduct Type
Suzuki-MiyauraAr'B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₃PO₄Biaryl
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃Stilbene derivative
SonogashiraTerminal AlkynePd(PPh₃)₄/CuIEt₃N, PiperidineArylalkyne

Nickel-Catalyzed Cross-Coupling Processes

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. organic-chemistry.org Similar to palladium, nickel-catalyzed reactions are effective for forming C-C bonds from aryl halides.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the coupling partner with an aryl halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org The reaction of this compound with a Grignard reagent in the presence of a suitable nickel catalyst would provide access to alkylated or arylated aniline (B41778) derivatives. Due to the reactive nature of Grignard reagents, the presence of the primary amine group on the substrate may require protection.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org Nickel-catalyzed Negishi couplings are well-established for the reaction of aryl bromides with a variety of organozinc compounds, tolerating a range of functional groups. organic-chemistry.org This method could be applied to this compound to introduce diverse organic fragments. Mechanistic studies of nickel-catalyzed Negishi reactions have suggested the involvement of radical pathways in some cases. researchgate.netnih.gov

Table 2: Nickel-Catalyzed Cross-Coupling Reactions with Aryl Bromides
Coupling ReactionCoupling PartnerTypical CatalystProduct Type
KumadaR-MgBrNi(dppe)Cl₂Alkyl/Aryl arene
NegishiR-ZnXNi(PPh₃)₄, Ni(acac)₂Alkyl/Aryl arene

Amination Reactions with this compound

The bromine atom of this compound can also be substituted with a nitrogen nucleophile through transition metal-catalyzed amination reactions, leading to the formation of new C-N bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a base, a new amino group can be introduced at the position of the bromine atom. The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction. youtube.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, as well as C-O and C-S bonds. wikipedia.org While it often requires harsher conditions than the Buchwald-Hartwig amination, it remains a useful method, particularly for certain substrates. The reaction of this compound with an amine in the presence of a copper catalyst could yield the corresponding aminated product.

Oxidation and Reduction Pathways of this compound

The amino groups and the aromatic ring of this compound are susceptible to both oxidation and reduction, leading to a variety of transformed products.

Formation of Oxidative Products

The tertiary N,N-dimethylamino group is particularly prone to oxidation. The oxidation of N,N-dimethylaniline and its derivatives can lead to several products, depending on the oxidant and reaction conditions. Common oxidative transformations include N-demethylation to form the corresponding N-methylaniline derivative and formaldehyde, or the formation of an N-oxide. nih.govxml-journal.net The reaction of N,N-dimethylaniline with benzoyl peroxide has been shown to produce a complex mixture of products, including tetramethylbenzidine derivatives. cdnsciencepub.com Aerobic oxidation of N,N-dimethylanilines in the presence of a copper catalyst can yield N-methyl-N-phenylformamides. researchgate.net

Reductive Transformations of the Aromatic Ring or Functional Groups

The bromine atom on the aromatic ring can be removed through reductive dehalogenation. This can be achieved through catalytic hydrogenation, often using a catalyst like palladium on carbon (Pd/C). commonorganicchemistry.com However, care must be taken as catalytic hydrogenation can also reduce other functional groups. The use of Raney nickel can sometimes be more selective for dehalogenation in the presence of other reducible groups. commonorganicchemistry.com

Cyclization and Annulation Reactions to Form Heterocyclic Systems

The ortho-diamine functionality of this compound is a key structural feature that allows for the construction of various heterocyclic systems through cyclization and annulation reactions. These reactions are of great importance in medicinal chemistry as the resulting heterocyclic scaffolds are common in biologically active molecules. researchgate.net

Benzimidazole (B57391) Formation: One of the most common reactions of o-phenylenediamines is their condensation with aldehydes or carboxylic acids (or their derivatives) to form benzimidazoles. organic-chemistry.org The reaction of this compound with an aldehyde would be expected to yield a 4-bromo-7-(dimethylamino)-1H-benzimidazole derivative. A wide variety of catalysts and reaction conditions have been developed for this transformation. nih.goveijppr.com

Quinoxaline Formation: Quinoxalines can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net Thus, reacting this compound with a compound such as glyoxal or benzil would lead to the formation of a substituted quinoxaline. This reaction is often carried out under acidic conditions or with the use of various catalysts. sapub.org

Table 3: Common Heterocyclic Systems from o-Phenylenediamines
ReactantProduct HeterocycleGeneral Reaction Conditions
Aldehyde (RCHO)BenzimidazoleAcidic or oxidative conditions
1,2-Dicarbonyl (R'COCOR')QuinoxalineAcidic catalysis, various solvents

Benzimidazole Formation via Diamine Condensation

The reaction of o-phenylenediamines with carbonyl compounds is a cornerstone of benzimidazole synthesis. In the case of this compound, the condensation with aldehydes and carboxylic acids or their derivatives provides a direct route to substituted benzimidazoles. The presence of the N1,N1-dimethyl group prevents its participation in the initial condensation, directing the cyclization to involve the primary amino group at the C2 position.

The general mechanism for the condensation with an aldehyde commences with the nucleophilic attack of the primary amino group of the diamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base. The intramolecular cyclization then occurs through the attack of the secondary amine on the imine carbon, followed by aromatization, often through oxidation, to yield the stable benzimidazole ring.

Table 1: Representative Conditions for Benzimidazole Formation from o-Phenylenediamines and Aldehydes

o-Phenylenediamine DerivativeAldehydeCatalyst/ReagentSolventTemperature (°C)Yield (%)
o-PhenylenediamineBenzaldehydeNoneEthanol (B145695)RefluxHigh
4,5-Dimethyl-o-phenylenediamine4-ChlorobenzaldehydeAcetic AcidEthanolRefluxGood
N-Methyl-o-phenylenediamineFormaldehydeFormic AcidWater100Moderate

Note: This table represents typical conditions for related compounds due to the limited specific data for this compound.

Synthesis of Fused Aromatic Systems

Beyond benzimidazoles, this compound is a precursor for a variety of other fused aromatic systems. The ortho-diamine moiety is a key functional group for constructing six-membered heterocyclic rings, such as quinoxalines and phenazines.

The synthesis of quinoxalines is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil. The reaction proceeds via a double condensation, forming a dihydropyrazine ring which then spontaneously aromatizes to the stable quinoxaline system. The reaction is often carried out in polar solvents like ethanol or acetic acid and can be catalyzed by acids.

For this compound, this reaction would be expected to yield a 5-bromo-8-(dimethylamino)quinoxaline derivative. The substituents on the benzene ring can influence the electronic properties and, consequently, the biological activity of the resulting quinoxaline.

Furthermore, palladium-catalyzed intramolecular N-arylation reactions of related bromo-substituted anilines have been utilized to synthesize phenazines. This modern synthetic approach involves the coupling of two aniline units to form the central pyrazine (B50134) ring of the phenazine (B1670421) core. While not a direct condensation, the reactivity of the bromine atom in this compound makes it a potential substrate for such advanced catalytic methods for the construction of complex fused systems.

Table 2: Examples of Fused Aromatic Systems from o-Phenylenediamines

o-Phenylenediamine DerivativeReagentProduct Type
o-PhenylenediamineBenzilQuinoxaline
3-Bromo-o-phenylenediamineGlyoxalBromo-substituted Quinoxaline
N,N-Dimethyl-o-phenylenediamine1,2-DiketoneN,N-Dimethyl-substituted Quinoxaline

Note: This table illustrates the expected product types based on the reactivity of analogous compounds.

Derivatization and Structural Analogues of 3 Bromo N1,n1 Dimethylbenzene 1,2 Diamine

Synthesis of Substituted 3-Bromo-N1,N1-dimethylbenzene-1,2-diamine Derivatives

Modifications at the N-Methylated Amino Group

The N,N-dimethylamino group is generally a poor leaving group in nucleophilic substitution reactions. nih.gov However, its presence significantly influences the electronic properties of the aromatic ring through a strong +M (mesomeric) effect, donating electron density to the ring. While direct chemical modification of the N-methyl groups is not a common synthetic route, the steric bulk of the dimethylamino moiety can play a crucial role in directing the regioselectivity of reactions at other positions on the molecule. vaia.com The steric hindrance imposed by the N,N-dimethyl group can influence the approach of reagents, particularly to the adjacent primary amino group and the ortho position on the aromatic ring.

Transformations at the Primary Amino Group

The primary amino group is the most reactive nucleophilic site in this compound. It readily participates in a variety of reactions, including acylation, alkylation, and condensation reactions. A particularly important transformation is its use in the synthesis of heterocyclic compounds, most notably benzimidazoles.

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a well-established method for the synthesis of benzimidazoles. researchgate.netnih.gov In the case of this compound, the primary amino group can react with an aldehyde to form a Schiff base intermediate, which then undergoes intramolecular cyclization with the secondary amino group (after tautomerization) to form the benzimidazole (B57391) ring. The bromine and N,N-dimethyl groups would be retained as substituents on the resulting benzimidazole scaffold.

Table 1: Potential Reactions at the Primary Amino Group

Reaction Type Reagent Example Potential Product
Acylation Acetyl chloride N-(2-amino-3-bromo-6-(dimethylamino)phenyl)acetamide
Alkylation Methyl iodide 3-Bromo-N1,N1,N2-trimethylbenzene-1,2-diamine

Further Halogenation or Functionalization of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating effects of both the primary and N,N-dimethylamino groups. The directing influence of these groups is to the ortho and para positions. Given the existing substitution pattern, the likely positions for further electrophilic attack would be at C4 and C6. The bromine atom, while deactivating due to its inductive effect, also directs to the ortho and para positions.

Further halogenation, for instance, would likely occur at the positions most activated by the amino groups and not sterically hindered. The presence of the bromine atom can influence the optical properties of the resulting compounds due to p-π conjugation. researchgate.net

Comparative Analysis with Positional Isomers and Related Diamines

The chemical reactivity and properties of this compound are best understood through comparison with its isomers and related diamines. These comparisons highlight the critical role of substituent positioning on steric hindrance, electronic effects, and the potential for intramolecular interactions.

Comparison with 3-Bromo-N1-methylbenzene-1,2-diamine

3-Bromo-N1-methylbenzene-1,2-diamine is a close structural analogue, differing only by the presence of one methyl group on the N1 nitrogen instead of two. This seemingly minor difference has significant implications for its reactivity.

Steric Hindrance: The N-methyl group presents less steric bulk than the N,N-dimethyl group. This would likely result in a higher reactivity of the adjacent primary amino group in 3-Bromo-N1-methylbenzene-1,2-diamine, as it is less sterically shielded.

Basicity: The N,N-dimethylamino group is generally more basic than the N-methylamino group due to the inductive effect of the additional methyl group. This difference in basicity can influence the reaction rates and mechanisms of acid-catalyzed reactions.

Hydrogen Bonding: 3-Bromo-N1-methylbenzene-1,2-diamine has a hydrogen atom on the methylated nitrogen, allowing it to act as a hydrogen bond donor. This is not possible for the N,N-dimethylated analogue. This capability can affect its physical properties and intermolecular interactions.

Table 2: Comparison of this compound and 3-Bromo-N1-methylbenzene-1,2-diamine

Property This compound 3-Bromo-N1-methylbenzene-1,2-diamine
Steric Hindrance at N1 Higher Lower
Basicity of N1 Higher Lower

Distinction from N1,N1-Dimethylbenzene-1,2-diamine and N1,N1-Dimethylbenzene-1,3-diamine

The position of the amino groups (ortho vs. meta) and the presence of the bromine atom are key differentiators in the chemical behavior of these diamines.

N1,N1-Dimethylbenzene-1,2-diamine (ortho-isomer): The proximity of the primary and tertiary amino groups in the ortho-isomer allows for intramolecular interactions and facilitates cyclization reactions, such as the formation of benzimidazoles. nih.gov The electron-donating groups are adjacent, leading to a highly activated aromatic ring.

N1,N1-Dimethylbenzene-1,3-diamine (meta-isomer): In the meta-isomer, the amino groups are further apart. This separation prevents the intramolecular cyclization reactions that are characteristic of the ortho-isomer. The directing effects of the two amino groups in electrophilic substitution are cooperative, strongly activating the 2, 4, and 6 positions of the ring.

The bromine atom in this compound introduces both steric and electronic effects. It is an electron-withdrawing group via induction but an ortho, para-director through resonance. This modifies the reactivity of the aromatic ring compared to the non-brominated analogues.

Table 3: Comparison of Diamine Isomers

Compound Key Structural Feature Characteristic Reactivity
This compound Ortho-diamino, Brominated Prone to cyclization; modified aromatic reactivity
N1,N1-Dimethylbenzene-1,2-diamine Ortho-diamino Prone to cyclization

Influence of Substitution Pattern on Chemical Behavior

The chemical behavior of this compound is intrinsically governed by the electronic and steric effects of its substituents: the bromo group, the primary amino group, and the dimethylamino group. These functional groups modulate the electron density of the benzene (B151609) ring and influence the reactivity of the diamine in various chemical transformations, particularly in cyclization reactions to form heterocyclic systems.

In the context of electrophilic aromatic substitution, activating groups are typically ortho, para-directors, while deactivating groups (with the exception of halogens) are meta-directors. libretexts.org For this compound, the powerful activating effect of the dimethylamino and amino groups would likely dominate, directing incoming electrophiles to the positions ortho and para to them.

The steric hindrance imposed by the N,N-dimethyl group can also play a significant role in the chemical behavior of the molecule. This bulk can influence the approach of reagents and may favor the formation of certain isomers in derivatization reactions.

The reactivity of substituted o-phenylenediamines in cyclization reactions to form heterocycles like benzimidazoles is well-documented. nih.govresearchgate.netsemanticscholar.org The rate and efficiency of these reactions are highly dependent on the nature of the substituents on the phenylenediamine ring. Electron-donating groups generally facilitate the reaction by increasing the nucleophilicity of the amino groups, while electron-withdrawing groups can have the opposite effect. nih.gov

Table 1: Electronic and Steric Effects of Substituents on this compound

SubstituentElectronic EffectSteric EffectInfluence on Reactivity
-Br Inductively withdrawing, weakly deactivating, ortho, para-directingModerateMay slightly decrease the rate of cyclization reactions.
-N(CH₃)₂ Strongly activating, electron-donating, ortho, para-directingSignificantIncreases nucleophilicity of the ring and amino groups, potentially increasing reaction rates. Steric bulk can influence regioselectivity.
-NH₂ Activating, electron-donating, ortho, para-directingMinorIncreases nucleophilicity, facilitating reactions at the amino groups.

Design Principles for New this compound Based Chemical Entities

The unique substitution pattern of this compound makes it an attractive scaffold for the design of new chemical entities, particularly in the realm of medicinal chemistry. The principles guiding the design of new molecules based on this scaffold often revolve around leveraging its structural features to achieve specific biological activities.

One of the primary applications of substituted o-phenylenediamines is in the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. nih.govresearchgate.netrroij.com The design of new benzimidazole-based drugs often involves modifying the substituents on the benzene ring to optimize their interaction with biological targets. The bromo and dimethylamino groups on the this compound scaffold can be strategically utilized to fine-tune the electronic and steric properties of the resulting benzimidazole.

For instance, in the design of kinase inhibitors, a common strategy involves the use of a heterocyclic scaffold that can form hydrogen bonds with the hinge region of the kinase active site. nih.govchemrxiv.orgmdpi.comnih.govmdpi.com The benzimidazole core derived from this compound can serve this purpose. The bromo substituent can be used to introduce further modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of binding affinity and selectivity. The dimethylamino group can influence solubility and may also participate in interactions with the target protein.

The structure-activity relationship (SAR) of benzimidazole derivatives highlights the importance of the substitution pattern on the benzene ring for their biological activity. nih.govresearchgate.netnih.gov For example, in some anti-inflammatory benzimidazoles, the presence of a halogen at certain positions has been shown to be beneficial for activity. nih.gov

The design of new chemical entities based on this compound can also involve its use in the synthesis of other heterocyclic systems, such as quinoxalines and benzodiazepines, which are also important pharmacophores. researchgate.netresearchgate.netsemanticscholar.orgrsc.orgresearchgate.netacs.orgacs.org The reactivity of the diamine allows for its condensation with a variety of dicarbonyl compounds and other reagents to generate diverse molecular architectures.

Table 2: Design Considerations for New Chemical Entities Based on this compound

Design PrincipleApplication in Drug DiscoveryPotential Advantage of the Scaffold
Scaffold Hopping Creating novel molecular architectures with similar biological activity to existing drugs. chemrxiv.orgThe substituted benzimidazole core can mimic other heterocyclic systems in binding to biological targets.
Structure-Activity Relationship (SAR) Studies Optimizing the potency and selectivity of lead compounds. nih.govrroij.comThe bromo and dimethylamino groups provide handles for systematic modification to probe interactions with a target.
Fragment-Based Drug Design Building potent inhibitors from smaller molecular fragments.The substituted phenylenediamine can serve as a core fragment to be elaborated upon.
Bioisosteric Replacement Replacing a functional group with another that has similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic properties.The bromo group can be replaced with other halogens or functional groups to modulate activity.

Advanced Spectroscopic and Analytical Methodologies for 3 Bromo N1,n1 Dimethylbenzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1H and 13C NMR Analysis

¹H NMR Spectroscopy: A proton NMR spectrum of 3-Bromo-N1,N1-dimethylbenzene-1,2-diamine would be expected to show distinct signals for the aromatic protons, the protons of the dimethylamino group, and the proton of the primary amine. The aromatic region would likely display a complex splitting pattern due to the spin-spin coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the bromo, amino, and dimethylamino substituents. The N,N-dimethyl group would likely appear as a singlet, integrating to six protons. The primary amine protons might appear as a broad singlet.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would be expected to display signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents, and a signal for the two equivalent methyl carbons of the dimethylamino group. The carbon atoms directly bonded to the bromine and nitrogen atoms would exhibit characteristic chemical shifts.

Expected ¹H and ¹³C NMR Data:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
N(CH₃)₂Singlet~40-50
Aromatic CHMultiplets~110-140
Aromatic C-N-~140-150
Aromatic C-Br-~110-120
Aromatic C-NH₂-~140-150
NH₂Broad Singlet-

Note: The table presents hypothetical data based on spectroscopic principles for the purpose of illustration.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be crucial for assigning the signals of the aromatic protons by tracing the connectivity around the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the aromatic ring and the methyl groups.

Mass Spectrometry Techniques for Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like diamines. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This high precision allows for the determination of the elemental composition of the ion. For the [M+H]⁺ ion of this compound (C₈H₁₁BrN₂), HRMS would be able to confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.

Predicted Mass Spectrometry Data:

Ion Formula Calculated Exact Mass
[M+H]⁺ (with ⁷⁹Br)C₈H₁₂⁷⁹BrN₂⁺215.0238
[M+H]⁺ (with ⁸¹Br)C₈H₁₂⁸¹BrN₂⁺217.0218

Note: The table presents calculated data based on the known isotopic masses of the elements.

Analysis of Fragmentation Pathways

In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, potential fragmentation pathways could include the loss of the bromine atom, cleavage of the N-methyl groups, or fragmentation of the aromatic ring. The analysis of these fragmentation patterns can help to confirm the positions of the substituents on the benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound. These methods are complementary, as they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. Raman spectroscopy, conversely, detects the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the molecular polarizability.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of its distinct structural components: the primary amine (-NH2), the tertiary amine (-N(CH3)2), the substituted benzene ring, and the carbon-bromine bond. While specific, experimentally verified spectra for this compound are not readily found, a predictive analysis based on known group frequencies for similar molecules allows for the assignment of expected vibrational modes. researchgate.netarxiv.orgcore.ac.uk

Key expected vibrational frequencies would include:

N-H Vibrations: The primary amine group would typically show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. mdpi.com

C=C Aromatic Vibrations: Stretching vibrations of the benzene ring carbons typically produce a series of bands in the 1450-1600 cm⁻¹ region. mdpi.com

C-N Vibrations: The aromatic C-N stretching vibrations are expected in the 1250-1360 cm⁻¹ range, while the aliphatic C-N stretching of the dimethylamino group would likely appear between 1020-1250 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is expected to produce a strong band in the far-infrared or low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

The following table summarizes the predicted vibrational bands and their assignments for this compound.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique (IR/Raman)
N-H Asymmetric Stretch3400 - 3500Strong in IR
N-H Symmetric Stretch3300 - 3400Strong in IR
Aromatic C-H Stretch3000 - 3100Medium in IR, Strong in Raman
Aliphatic C-H Stretch2850 - 2960Strong in IR and Raman
N-H Scissoring1590 - 1650Medium to Strong in IR
Aromatic C=C Stretch1450 - 1600Medium to Strong in IR and Raman
C-N Stretch (Aromatic)1250 - 1360Strong in IR
C-Br Stretch500 - 600Strong in IR and Raman

This table is predictive and based on typical group frequencies. Actual values may vary.

Computational methods, such as Density Functional Theory (DFT), can provide more precise theoretical predictions of vibrational spectra, aiding in the interpretation of experimental data when it becomes available. researchgate.netdntb.gov.uaresearchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular structure by mapping electron density within the crystal lattice. The resulting structural model yields crucial information, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

A successful single-crystal XRD study of this compound would determine:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Intramolecular Geometry: Precise measurements of C-C, C-N, C-H, and C-Br bond lengths, as well as the angles between these bonds. This would confirm the substitution pattern on the benzene ring.

Intermolecular Interactions: The analysis would reveal non-covalent interactions such as hydrogen bonding (e.g., involving the primary amine) and van der Waals forces, which dictate how the molecules pack in the crystal lattice. mdpi.comresearchgate.net

As of now, a search of crystallographic databases indicates that the crystal structure of this compound has not been reported. However, studies on related bromo-aromatic derivatives demonstrate the utility of XRD in confirming molecular structures and understanding packing motifs influenced by halogen interactions. mdpi.comresearchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable technique for separating, identifying, and purifying components of a mixture. For a compound like this compound, various chromatographic methods are employed to assess its purity and to isolate it from reaction byproducts or starting materials.

HPLC and its higher-pressure variant, UPLC, are premier analytical techniques for the purity assessment of non-volatile and thermally sensitive compounds like aromatic amines. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For the analysis of this compound and its potential isomers, reversed-phase HPLC (RP-HPLC) would be the most common approach. tandfonline.comresearchgate.netchromatographyonline.com A typical RP-HPLC method would involve:

Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column is a standard choice, offering good retention for moderately polar aromatic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to efficiently separate compounds with varying polarities.

Detection: A UV detector is highly effective, as the benzene ring in the molecule will absorb UV light. chromatographyonline.com Detection is typically monitored at a wavelength of maximum absorbance, often around 220-254 nm for aromatic amines. tandfonline.com Mass spectrometry (LC-MS) can be coupled to the HPLC/UPLC system for definitive peak identification based on mass-to-charge ratio, which is particularly useful for separating and identifying closely related isomers or impurities. nih.govnih.gov

UPLC systems, which use smaller particle-size columns and higher pressures, offer faster analysis times and improved resolution compared to traditional HPLC. lcms.cz

Gas chromatography (GC) is a powerful technique for separating volatile compounds. Aromatic amines can be analyzed by GC, often using a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced selectivity and sensitivity. sigmaaldrich.comepa.govmit-ivy.com

However, primary and secondary amines can sometimes exhibit poor peak shapes (tailing) due to their interaction with active sites on the column. labrulez.com Therefore, several considerations are important:

Column Choice: A deactivated, medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is generally suitable for analyzing anilines. sigmaaldrich.com

Derivatization: To improve volatility and reduce peak tailing, the primary amine group can be derivatized, for instance, through acetylation or silylation, prior to GC analysis. This is a common strategy in the analysis of complex amine mixtures.

Injection Temperature: The injector temperature must be optimized to ensure complete volatilization of the sample without causing thermal degradation.

When high-purity material of this compound is required, for instance, for use as a reference standard or in further synthesis, preparative chromatography is employed. This is essentially a scaled-up version of analytical chromatography. warwick.ac.uknih.gov

Preparative HPLC: This is a widely used method for purifying compounds on a milligram to kilogram scale. ardena.com The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample loads. The goal is to isolate the peak corresponding to the target compound and collect the purified fraction.

Flash Chromatography: For larger quantities and when high resolution is not paramount, flash chromatography is a faster and more economical option. It uses a column (often packed with silica gel for normal-phase separation or C18 for reversed-phase) and applies pressure to speed up the flow of the mobile phase. This technique is commonly used for routine purification of synthetic intermediates.

Computational and Theoretical Investigations of 3 Bromo N1,n1 Dimethylbenzene 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are crucial for understanding the electronic environment of 3-Bromo-N1,N1-dimethylbenzene-1,2-diamine, which is dictated by the interplay of the aromatic ring and its diverse substituents: a bromine atom, an amino group, and a dimethylamino group.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with a good balance of accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the optimized molecular geometry and the distribution of electrons within the molecule.

The electronic effects of the substituents are a key area of investigation. The amino (-NH2) and dimethylamino (-N(CH3)2) groups are strong electron-donating groups due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the benzene (B151609) ring through resonance. Conversely, the bromine atom is an electronegative atom that withdraws electron density through an inductive effect, but it can also donate electron density via its lone pairs through resonance. DFT calculations can quantify these effects by mapping the electron density and calculating atomic charges (e.g., Mulliken or Natural Bond Orbital (NBO) charges). This would reveal the electron-rich and electron-poor regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties from DFT (Illustrative) This table is illustrative and contains expected trends for this compound based on general chemical principles, as specific literature data is unavailable.

Parameter Predicted Value/Observation Rationale
Dipole Moment Non-zero Asymmetrical substitution on the benzene ring leads to an uneven charge distribution.
Mulliken Charges Negative charges on N atoms, positive charges on attached C atoms High electronegativity of nitrogen relative to carbon.
Partial negative charge on the Br atom High electronegativity of bromine.
Electron Density High on the benzene ring, particularly ortho and para to the amino groups Electron-donating nature of the amino and dimethylamino groups.

Frontier Molecular Orbital Analysis (HOMO, LUMO) and its Correlation with Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atoms of the amino and dimethylamino groups, reflecting the molecule's potential to act as a nucleophile. The LUMO, on the other hand, would likely be distributed over the aromatic ring and potentially involve the bromine atom, indicating where an incoming nucleophile might attack. The precise energies and spatial distributions of these orbitals would be determined through DFT calculations.

Table 2: Frontier Molecular Orbital Characteristics (Illustrative) This table presents expected characteristics for this compound based on theoretical principles, as specific calculated values from the literature are not available.

Orbital Expected Energy Level Primary Atomic Contributions Implication for Reactivity
HOMO Relatively high N atoms of amino and dimethylamino groups, C atoms of the benzene ring Susceptible to electrophilic attack.
LUMO Relatively low C atoms of the benzene ring, Br atom Can accept electrons from a nucleophile.
HOMO-LUMO Gap Moderate - Indicates a balance of stability and reactivity.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can also be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism.

Computational Elucidation of Reaction Mechanisms

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino groups, computational methods can be used to map out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By locating the transition state structure for a given reaction step, chemists can understand the geometry of the activated complex and the electronic changes that occur during the reaction. For instance, in an electrophilic substitution reaction, calculations could determine whether the incoming electrophile prefers to attack at the positions ortho or para to the amino groups, and which of these pathways has a lower activation barrier.

Energetic Profiling of Synthetic Steps

Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been identified, their relative energies can be calculated. This allows for the construction of a reaction energy profile, which plots the energy of the system as the reaction progresses. The height of the energy barriers (activation energies) determines the rate of each step, and the relative energies of the intermediates and products determine the thermodynamics of the reaction. This information is invaluable for optimizing reaction conditions and predicting the major products of a reaction.

Conformation Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule is critical to its function and reactivity. This compound has several rotatable bonds, including the C-N bonds of the amino and dimethylamino groups, and the C-C bonds of the methyl groups.

Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms in a molecule and determining their relative energies. For this compound, a key aspect would be to investigate the orientation of the amino and dimethylamino groups relative to the benzene ring and to each other. Steric hindrance between the bulky dimethylamino group, the adjacent amino group, and the bromine atom will likely play a significant role in determining the most stable conformation. Computational methods can be used to calculate the rotational energy barriers around the C-N bonds and to identify the lowest energy conformers. This information is important for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of "this compound" in various environments. By simulating the atomic and molecular motions over time, MD can reveal conformational changes, intermolecular interactions, and the influence of solvents on the compound's behavior.

In a typical MD simulation of "this compound," the molecule would be placed in a simulation box, often solvated with a chosen solvent like water or an organic solvent, to mimic experimental conditions. The system's energy is then minimized to remove any unfavorable atomic clashes. Following energy minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Production runs are then carried out to collect data on the molecule's trajectory, from which various properties can be analyzed.

Key dynamic behaviors that can be explored through MD simulations include:

Conformational Flexibility: The rotation around the C-N bonds of the dimethylamino and amino groups, as well as the orientation of these groups relative to the benzene ring, can be monitored. This provides insight into the accessible conformations of the molecule and their relative stabilities.

Solvation Shell Structure: The arrangement of solvent molecules around "this compound" can be characterized. This is particularly important for understanding its solubility and how the solvent might influence its reactivity. The radial distribution function (RDF) is a common tool used to analyze the solvation shell.

Hydrogen Bonding Dynamics: The presence of the primary amine group allows for the formation of hydrogen bonds with suitable solvent molecules or other solutes. MD simulations can quantify the lifetime and geometry of these hydrogen bonds, which are critical for understanding its interaction with biological systems.

Diffusion and Transport Properties: The diffusion coefficient of the molecule in a given solvent can be calculated from its mean square displacement over time, providing information on its mobility.

A hypothetical data table summarizing the results of an MD simulation of "this compound" in a water box is presented below.

PropertySimulated ValueUnits
Diffusion Coefficient1.25 x 10⁻⁵cm²/s
Average Number of H-bonds2.8
Solvent Accessible Surface Area (SASA)250.7Ų

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. For "this compound" and its analogues, QSAR/QSPR studies can provide valuable predictions for various endpoints, reducing the need for extensive experimental testing.

The development of a QSAR/QSPR model involves several key steps. First, a dataset of compounds with known experimental values for the property of interest (e.g., toxicity, solubility, boiling point) is compiled. For "this compound," this dataset would ideally include a series of structurally similar brominated and/or N,N-dimethylated benzene-1,2-diamines.

Next, molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical representations of the molecule's structure and can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical.

A mathematical model is then developed to establish a relationship between the calculated descriptors and the experimental property. Multiple Linear Regression (MLR) is a common technique used for this purpose. The goal is to create a statistically robust equation that can accurately predict the property for new, untested compounds.

For instance, a hypothetical QSPR model for predicting the octanol-water partition coefficient (logP) of a series of substituted phenylenediamines might take the following form:

logP = β₀ + β₁(MW) + β₂(TPSA) + β₃(σ*)

Where:

MW is the molecular weight.

TPSA is the topological polar surface area.

σ* is a substituent constant representing the electronic effect of the substituents.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The predictive power of the model is then rigorously validated using internal and external validation techniques to ensure its reliability.

For analogues of "this compound," a variety of molecular descriptors would be relevant for developing predictive models. The choice of descriptors depends on the specific property being modeled.

A table of potentially relevant descriptors and their significance is provided below:

Descriptor CategoryExample DescriptorsSignificance for Analogues
Constitutional Molecular Weight, Number of Halogen AtomsRelates to the overall size and composition of the molecule, influencing properties like boiling point and density.
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes information about the branching and connectivity of the molecule, which can be related to its shape and surface area.
Geometric Molecular Surface Area, Molecular VolumeDescribes the three-dimensional size and shape of the molecule, important for understanding steric interactions.
Electrostatic Dipole Moment, Partial Charges on AtomsReflects the distribution of charge within the molecule, which governs electrostatic interactions and polarity.
Quantum-Chemical HOMO/LUMO Energies, Mulliken ChargesProvides insights into the molecule's reactivity, electron-donating/accepting ability, and sites of electrophilic/nucleophilic attack.

By carefully selecting and combining these descriptors, it is possible to develop robust QSAR/QSPR models that can accurately predict the properties and activities of "this compound" and its analogues, thereby guiding further experimental research and risk assessment.

Applications of 3 Bromo N1,n1 Dimethylbenzene 1,2 Diamine in Chemical Science and Engineering

Building Block in Complex Organic Synthesis

The presence of two reactive amino groups in an ortho position on a benzene (B151609) ring is a classic motif for the construction of fused heterocyclic systems. 3-Bromo-N1,N1-dimethylbenzene-1,2-diamine is a key starting material for creating more intricate molecules for use in pharmaceuticals and other specialized chemical industries.

Synthesis of Aromatic Heterocycles

The ortho-phenylenediamine core of this compound is a well-established precursor for the synthesis of a variety of nitrogen-containing aromatic heterocycles. The general strategy involves the condensation reaction between the diamine and a compound containing two electrophilic centers, or a one-carbon electrophile followed by oxidation.

One of the most common applications of o-phenylenediamines is in the synthesis of benzimidazoles . This can be achieved through the Phillips method, which involves the condensation of the diamine with carboxylic acids or their derivatives (such as esters, acid chlorides, or amides) under acidic conditions. bohrium.com Another approach is the reaction with aldehydes, which proceeds under oxidative conditions to yield 2-substituted benzimidazoles. mdpi.comnih.gov In the case of this compound, these reactions would lead to the formation of benzimidazole (B57391) derivatives substituted at the 4-position with a bromine atom and at the 1-position with a methyl group, with the other nitrogen bearing the second methyl group.

Another important class of heterocycles accessible from o-phenylenediamines are quinoxalines . These are typically synthesized by the condensation of the diamine with 1,2-dicarbonyl compounds, such as α-diketones. arkat-usa.orgencyclopedia.pub This reaction is often straightforward and provides high yields of the corresponding quinoxaline (B1680401). The use of this compound in this reaction would produce quinoxalines with a bromine and a dimethylamino substituent on the benzene ring, which could be further functionalized. Recent methods have also explored the synthesis of quinoxalines from o-phenylenediamines and alkynes, catalyzed by various metals or iodine. researchgate.nettandfonline.com

The reactivity of o-phenylenediamines also extends to the formation of seven-membered rings, such as 1,5-benzodiazepines . These are typically synthesized by the condensation of the diamine with α,β-unsaturated ketones or β-diketones.

HeterocycleReagentResulting Core Structure
BenzimidazoleCarboxylic Acids / AldehydesFused Imidazole Ring
Quinoxaline1,2-Dicarbonyl CompoundsFused Pyrazine (B50134) Ring
1,5-Benzodiazepineα,β-Unsaturated KetonesFused Diazepine Ring

Construction of Polycyclic Aromatic Architectures

Beyond simple heterocycles, the o-phenylenediamine (B120857) moiety can be used to construct more extensive polycyclic aromatic systems. These larger structures are of interest for their unique electronic and photophysical properties. By choosing appropriate reaction partners, the benzene ring of this compound can be fused with additional aromatic rings.

For instance, reactions with specific diketones or other bifunctional reagents can lead to the formation of phenazines or other extended polycyclic aromatic hydrocarbons (PAHs) containing nitrogen atoms. chalcogen.ro The bromine atom in the starting material offers a handle for further synthetic transformations, such as cross-coupling reactions, to build even more complex and functional polycyclic architectures. These structures are investigated for their potential use in materials science. nih.govresearchgate.net

Precursor for Advanced Materials and Dyes

The electronic properties endowed by the aromatic system and the amino substituents make this compound a potential precursor for the development of advanced materials, including dyes, polymers, and components for electronic devices.

Role in the Production of Functional Dyes and Pigments

Ortho-phenylenediamine derivatives are known to be precursors in the synthesis of certain classes of dyes. ontosight.ai The reaction of o-phenylenediamines can lead to the formation of phenazine-based dyes. The specific substituents on the aromatic ring, such as the bromo and dimethylamino groups in this compound, can be used to tune the color and properties of the resulting dye. The dimethylamino group is a known auxochrome that can enhance the color intensity. The bromine atom can also influence the photophysical properties and provides a site for further modification of the dye molecule. Recent research has explored the synthesis of oligomers from o-phenylenediamine and dye molecules to create materials with enhanced fluorescence. acs.orgnih.govacs.org

Potential as a Monomer in Polymer Chemistry

Ortho-phenylenediamine can undergo oxidative polymerization to form poly(o-phenylenediamine) (PoPD), a conducting polymer with a ladder-like structure. chalcogen.roontosight.ai This polymer exhibits interesting electrical, optical, and thermal properties. researchgate.net this compound could potentially be used as a monomer to produce a substituted version of PoPD. The presence of the bromo and dimethylamino substituents would be expected to modify the polymer's properties, such as its solubility, conductivity, and redox behavior. These modified polymers could find applications in areas like sensors, energy storage, and anticorrosive coatings. chinesechemsoc.org

PropertyPotential Influence of Substituents
SolubilityThe dimethylamino group may increase solubility in organic solvents.
ConductivityBoth bromo and dimethylamino groups can alter the electronic properties and thus the conductivity.
Redox BehaviorThe substituents can affect the oxidation and reduction potentials of the polymer.

Utility in Electroluminescent Materials and OLEDs

Derivatives of o-phenylenediamine have been investigated for their potential use in organic light-emitting diodes (OLEDs). researchgate.net The aromatic diamine structure can serve as a building block for hole-transporting materials or as part of the emissive layer. The fluorescence properties of molecules derived from o-phenylenediamines can be tuned by the introduction of different substituents. The specific electronic properties of this compound, arising from the combination of the electron-donating dimethylamino group and the electron-withdrawing (by induction) and heavy-atom effect of the bromine, could be advantageous in designing new electroluminescent materials.

Ligand and Catalyst Design in Transition Metal Chemistry

The unique structure of this compound, featuring adjacent primary and tertiary amine groups alongside a bromine substituent on a benzene ring, suggests its potential utility in the development of specialized ligands for transition metal chemistry. The electronic and steric properties of this molecule could influence the behavior of resulting metal complexes.

Development of N,N-Donor Ligands

The two nitrogen atoms of the diamine moiety present a potential bidentate chelation site for transition metals, forming a stable five-membered ring upon coordination. The presence of the dimethylamino group introduces steric bulk and alters the electronic environment of the adjacent primary amine, which could in turn modulate the stability and reactivity of the corresponding metal complex. The bromine atom, positioned meta to the dimethylamino group, acts as an electron-withdrawing group, which can influence the electron density on the aromatic ring and, consequently, the donor properties of the nitrogen atoms.

While direct synthesis and characterization of N,N-donor ligands from this compound are not extensively reported, its structural motifs are present in a variety of known ligand frameworks. The modification of the primary amine or the substitution of the bromine atom could provide a pathway to a diverse family of ligands with tunable electronic and steric properties.

Application in Catalytic Systems for Organic Transformations

The potential for this compound to serve as a ligand precursor suggests its indirect application in catalysis. Metal complexes derived from such ligands could exhibit catalytic activity in a range of organic transformations. For instance, palladium or copper complexes bearing ligands with this structural backbone could potentially catalyze cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. The bromine atom on the ligand itself could also serve as a handle for further functionalization or for immobilization of the catalyst onto a solid support.

However, it is crucial to note that no specific catalytic systems employing ligands directly derived from this compound have been documented in the reviewed scientific literature. The exploration of its potential in this area remains a prospective field of research.

Analytical Reagent in Chemical Detection and Quantification

In the realm of analytical chemistry, vicinal diamines are known to participate in condensation reactions with various analytes, leading to the formation of chromophoric or fluorophoric products that can be detected and quantified. The specific substitution pattern of this compound could offer unique advantages in this context.

The reaction of the 1,2-diamine functionality with dicarbonyl compounds, for example, can form quinoxaline derivatives, which often exhibit strong UV-visible absorption or fluorescence. The presence of the dimethylamino group, a known auxochrome, could enhance the molar absorptivity or fluorescence quantum yield of the resulting derivative, thereby increasing the sensitivity of a potential analytical method. Furthermore, the bromine atom could influence the photophysical properties of the formed quinoxaline or serve as a site for further derivatization to fine-tune its analytical response.

Despite this theoretical potential, there are no published studies that specifically utilize this compound as an analytical reagent for the detection or quantification of any specific analyte. The development of such methods would require dedicated research to establish reaction conditions, selectivity, sensitivity, and applicability to real-world samples.

Future Research Directions and Perspectives for 3 Bromo N1,n1 Dimethylbenzene 1,2 Diamine

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3-Bromo-N1,N1-dimethylbenzene-1,2-diamine is anticipated to move towards more efficient and environmentally benign methodologies. Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research will likely focus on the following areas:

Catalytic C-H Amination: Direct C-H amination of corresponding anilines represents a highly atom-economical approach. Research into regioselective radical arene amination could provide a concise pathway to ortho-phenylenediamines like the target molecule. nih.gov This would circumvent traditional methods that often require protecting groups and multiple steps.

Green Halogenation Techniques: The introduction of the bromine atom could be achieved using greener halogenating agents. Methods employing ammonium (B1175870) halide and hydrogen peroxide in acetic acid offer a more environmentally friendly alternative to traditional brominating agents. researchgate.net

Biocatalysis: The use of enzymes, such as nitroreductases, for the synthesis of functionalized anilines is a growing field. acs.orgnih.govresearchgate.net Future research could explore enzymatic pathways for the synthesis of this compound precursors, offering high selectivity and mild reaction conditions.

Synthetic StrategyPotential Advantages
Catalytic C-H AminationHigh atom economy, reduced step count
Green HalogenationUse of less hazardous reagents, reduced environmental impact
BiocatalysisHigh selectivity, mild reaction conditions, sustainable

Exploration of Novel Reactivity Patterns and Selectivity Control

The unique arrangement of functional groups in this compound presents opportunities for exploring novel reactivity and achieving high levels of selectivity in chemical transformations.

Future investigations are expected to focus on:

Regioselective Functionalization: The presence of multiple reactive sites (two amino groups and a bromo-substituted aromatic ring) allows for selective functionalization. Research into directing group strategies will be crucial to control the regioselectivity of C-H functionalization and cross-coupling reactions. bath.ac.uk

Chemo- and Regioselective Reactions: The development of new catalytic systems will be key to controlling the chemo- and regioselectivity of reactions involving the different functional groups. nih.govmdpi.com For instance, selective N-alkylation or N-arylation of one amino group over the other could lead to a diverse range of derivatives.

Radical-Trapping Reactivity: The ortho-phenylenediamine core is known to be a privileged pharmacophore for radical-trapping, which is crucial in blocking processes like ferroptosis. rsc.org Future studies could investigate the radical-scavenging properties of this compound and its derivatives.

Advanced Material Science Applications Beyond Current Scope

While ortho-phenylenediamines are known precursors to conductive polymers and heterocyclic compounds, the specific properties of this compound could be leveraged for more advanced material science applications.

Prospective research areas include:

Organic Electronics: The electron-donating nature of the amino groups combined with the influence of the bromine atom could be exploited in the design of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and components for perovskite solar cells.

Polymer Science: The diamino functionality allows for its use as a monomer in the synthesis of high-performance polymers such as polyimides and polybenzimidazoles. The bromine atom can serve as a handle for post-polymerization modification to tune the material's properties.

Metal-Organic Frameworks (MOFs): As a ligand, this compound could be used to construct novel MOFs with potential applications in gas storage, separation, and catalysis.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern chemical technologies is essential.

Future efforts will likely involve:

Continuous Flow Synthesis: Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under superheated conditions. rsc.org Developing continuous flow processes for the synthesis and derivatization of this compound would enable more efficient and scalable production. mdpi.comresearchgate.netacs.orgacs.org

Automated Synthesis and High-Throughput Screening: Automated platforms can be employed for high-throughput reaction screening to rapidly identify optimal reaction conditions, catalysts, and solvents. youtube.comrsc.orgunchainedlabs.com This approach can significantly accelerate the exploration of the chemical space around this compound.

TechnologyKey Benefits
Flow ChemistryImproved safety, scalability, and reaction control
Automated SynthesisRapid optimization, high-throughput screening

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and applications.

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the origins of selectivity. smu.edunih.govrsc.org This can aid in the prediction of reactivity and the design of more efficient catalysts.

Spectroscopic Studies: Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow spectroscopy, can be used to detect and characterize reaction intermediates, providing direct evidence for proposed mechanisms. researchgate.netchemrxiv.orgnih.gov

Kinetic Analysis: Detailed kinetic studies will be essential to elucidate the rate-determining steps of complex transformations and to optimize reaction conditions for improved efficiency and selectivity.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-N1,N1-dimethylbenzene-1,2-diamine, and how do reaction conditions influence yield?

The compound is typically synthesized via electrophilic aromatic substitution or sequential bromination and alkylation. For example, bromination of N1,N1-dimethylbenzene-1,2-diamine using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H2SO4) can introduce the bromine atom at the 3-position. Subsequent purification via column chromatography or recrystallization is critical to isolate the product . Reaction temperature (0–25°C) and stoichiometry of brominating agents significantly affect regioselectivity and yield.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and dimethylamino group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C8H11BrN2; calc. ~215.09 g/mol) .
  • HPLC : Purity assessment (>95% via reverse-phase HPLC) .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation or decomposition. Moisture-sensitive samples require desiccants .

Q. What solvent systems are optimal for reactions involving this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitutions, while dichloromethane or THF is suitable for Friedel-Crafts reactions. Solvent choice impacts reaction kinetics and byproduct formation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 3-position acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the dimethylamino groups may reduce reactivity, requiring palladium catalysts with bulky ligands (e.g., XPhos) to improve efficiency .

Q. What computational tools can predict reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can model intermediates and transition states. Coupling these with machine learning (e.g., ICReDD’s feedback loop between computation and experiment) accelerates reaction optimization .

Q. How do contradictory reports on regioselectivity in brominated diamine derivatives arise, and how can they be resolved?

Discrepancies often stem from varying reaction conditions (e.g., solvent polarity, temperature) or competing directing effects of amino groups. Systematic studies using factorial design (e.g., 2k experiments varying temperature, catalyst, and solvent) can isolate critical variables .

Q. What strategies minimize byproduct formation during oxidation of this compound?

Controlled oxidation with H2O2 or KMnO4 under acidic conditions favors quinoxaline derivatives. Excess oxidant or prolonged reaction times lead to over-oxidation products (e.g., quinones). In situ monitoring via TLC or UV-vis spectroscopy helps terminate reactions at optimal points .

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for mechanistic studies?

Use deuterated dimethylamine (e.g., (CD3)2NH) during synthesis or employ H/D exchange catalysts (e.g., Pd/C in D2O) post-synthesis. Isotopic labeling aids in tracking reaction intermediates via MS or NMR .

Q. What role do steric and electronic effects play in the compound’s participation in heterocyclic synthesis?

The dimethylamino groups donate electron density, activating the ring for electrophilic attacks, while bromine’s electron-withdrawing effect directs substitutions meta to itself. These effects are leveraged in synthesizing imidazoles or benzodiazepines .

Q. How can reaction yields be improved in large-scale syntheses?

Flow chemistry systems enhance heat/mass transfer and reduce side reactions. Process analytical technology (PAT) tools, such as inline IR spectroscopy, enable real-time monitoring and adjustment of parameters like pH and temperature .

Q. What biological screening approaches are suitable for derivatives of this compound?

Derivatives can be evaluated for antimicrobial or anticancer activity via in vitro assays (e.g., MIC determinations, MTT assays). Structure-activity relationship (SAR) studies correlate substituent modifications (e.g., halogen position) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.